
N-(3,4-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea, commonly known as Diuron, is a herbicide that belongs to the class of substituted ureas. It was first introduced in the 1950s and has been widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus. Diuron is a white crystalline solid that is insoluble in water and has a melting point of 158-160°C. In
作用機序
The mechanism of action of Diuron involves the inhibition of photosynthesis in plants. Diuron binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer, which results in the formation of reactive oxygen species and ultimately leads to the death of the plant.
Biochemical and Physiological Effects
Diuron has been shown to have several biochemical and physiological effects on plants. It inhibits the growth and development of shoots and roots, reduces chlorophyll content, and decreases the production of carbohydrates. Diuron also affects the activity of several enzymes involved in photosynthesis and respiration, including ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and succinate dehydrogenase.
実験室実験の利点と制限
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its high purity, low cost, and effectiveness in controlling a wide range of weeds. However, Diuron has some limitations, including its insolubility in water, which can make it difficult to prepare solutions for experiments, and its potential toxicity to non-target organisms.
将来の方向性
There are several future directions for research on Diuron. One area of research is the development of new formulations of Diuron that are more soluble in water and have a lower potential for toxicity to non-target organisms. Another area of research is the study of the long-term effects of Diuron on soil health and microbial communities. Additionally, research is needed to better understand the mechanisms of resistance to Diuron in weeds and to develop strategies for managing resistant weeds. Finally, there is a need for research on the environmental fate and transport of Diuron, including its persistence in soil and water systems.
合成法
Diuron can be synthesized by the reaction of 3,4-dichloroaniline and 2-methoxy-5-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields Diuron as a white crystalline solid with a purity of over 99%.
科学的研究の応用
Diuron has been extensively researched for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Diuron works by inhibiting photosynthesis in plants, which leads to a decrease in the production of ATP and ultimately results in the death of the plant.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-3-6-14(21-2)13(7-9)19-15(20)18-10-4-5-11(16)12(17)8-10/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVWUPNAGJQVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-methoxy-5-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
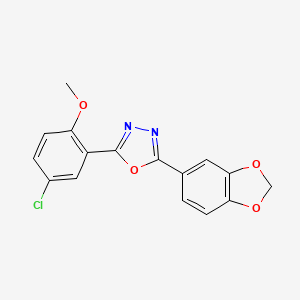
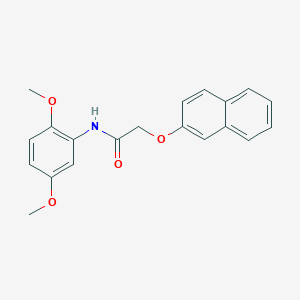
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
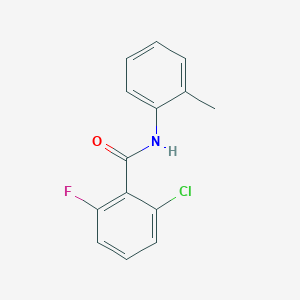
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
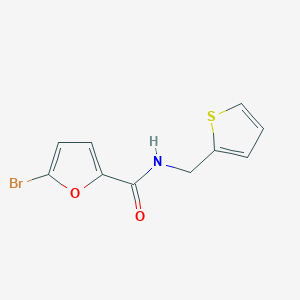
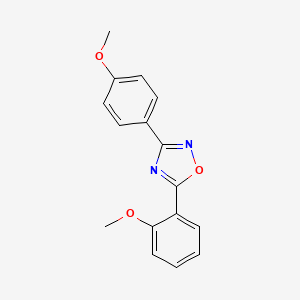
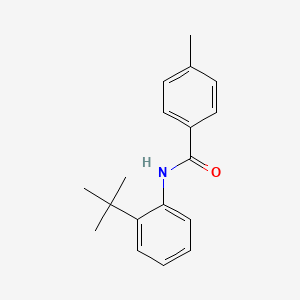
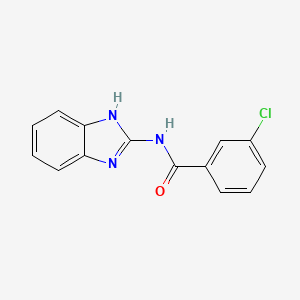
![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
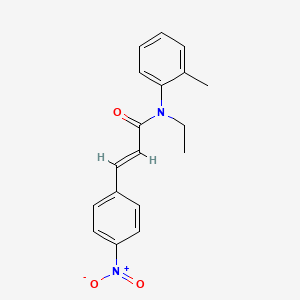

![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)